1-Boc-3-bromo-5-nitro-1H-indazole
Description
Overview of Indazole Scaffold in Chemical and Biological Contexts
The indazole nucleus is a recurring motif in a wide array of compounds exhibiting diverse biological activities. nih.govresearchgate.net Its presence in numerous marketed drugs and clinical candidates underscores its therapeutic potential. researchgate.net The development of biologically active compounds is heavily reliant on the chemistry of such heterocyclic scaffolds. researchgate.net Indazole derivatives have been reported to possess anti-inflammatory, antimicrobial, anticancer, anti-HIV, and antiarrhythmic properties, among others. nih.govnih.govresearchgate.net This broad spectrum of activity has cemented the indazole scaffold's status as a critical pharmacophore in medicinal chemistry. pnrjournal.com Beyond pharmaceuticals, indazole-based compounds are also being investigated for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs). researchgate.net
Significance of Multi-Functionalized Indazole Derivatives
The true synthetic utility of the indazole scaffold is unlocked through the introduction of various functional groups onto the bicyclic core. nih.gov The ability to selectively introduce substituents at different positions allows for the fine-tuning of the molecule's steric and electronic properties, which in turn modulates its biological activity and chemical reactivity. researchgate.net Multi-functionalized indazoles serve as versatile intermediates, enabling the construction of complex molecular architectures through a variety of chemical transformations, including cross-coupling reactions, nucleophilic substitutions, and further derivatization of the functional groups themselves. researchgate.netchim.it The strategic placement of different functional groups provides a powerful tool for generating libraries of diverse compounds for high-throughput screening in drug discovery programs. nih.gov
Rationale for the Study of 1-Boc-3-bromo-5-nitro-1H-indazole in Advanced Chemical Research
The compound this compound is a prime example of a strategically designed, multi-functionalized indazole that serves as a valuable building block in organic synthesis. Each functional group plays a distinct and crucial role:
The 1-Boc Group: The tert-butyloxycarbonyl (Boc) group at the N1 position serves as a protecting group for the indazole nitrogen. tandfonline.com This is essential for controlling the regioselectivity of subsequent reactions, preventing unwanted side reactions at the nitrogen atom. The Boc group is stable under a variety of reaction conditions but can be readily removed under acidic conditions or with specific reagents, allowing for further functionalization at the N1 position at a later stage in the synthetic sequence. tandfonline.comresearchgate.net
The 3-Bromo Group: The bromine atom at the C3 position is a key handle for introducing molecular diversity. It is a versatile leaving group for various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. researchgate.netchim.it This allows for the straightforward introduction of a wide range of aryl, heteroaryl, and alkyl groups at this position, which is often crucial for biological activity.
The 5-Nitro Group: The electron-withdrawing nitro group at the C5 position significantly influences the electronic properties of the indazole ring system. It can activate the ring towards certain reactions and can itself be a precursor for other functional groups. For instance, the nitro group can be reduced to an amino group, which can then be further derivatized to introduce amides, ureas, or other functionalities. ontosight.ai The presence of the nitro group can also impact the biological activity of the final compound.
The combination of these three functional groups in a single molecule provides a powerful and versatile platform for the synthesis of a wide range of complex indazole derivatives. The orthogonal nature of the reactivity of these groups allows for a stepwise and controlled elaboration of the molecular structure, making this compound a highly sought-after intermediate in modern chemical research.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 3-bromo-5-nitroindazole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3O4/c1-12(2,3)20-11(17)15-9-5-4-7(16(18)19)6-8(9)10(13)14-15/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWYOEKHPBGLTHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Boc 3 Bromo 5 Nitro 1h Indazole
Retrosynthetic Analysis and Strategic Disconnections
A retrosynthetic analysis of 1-Boc-3-bromo-5-nitro-1H-indazole identifies the primary strategic disconnections at the N1-Boc bond and the C3-Br bond. This approach logically leads back to the foundational precursor, 5-nitro-1H-indazole. The synthesis, therefore, commences with the construction of the 5-nitro-1H-indazole ring system, followed by protection of the N1 position with a tert-butyloxycarbonyl (Boc) group, and finally, selective bromination at the C3 position.
The cornerstone of the synthesis is the efficient production of 5-nitro-1H-indazole. google.com This precursor serves as the molecular scaffold upon which subsequent functional groups are installed. Various synthetic routes have been developed to obtain this key intermediate. mdpi.comorgsyn.orgchemicalbook.com
Several methods have been reported for the synthesis of 5-nitro-1H-indazole, each with distinct reaction conditions. One established method involves the diazotization of 2-amino-5-nitrotoluene. orgsyn.org Another effective approach begins with 2-methyl-4-nitroaniline (B30703). chemicalbook.com A third methodology utilizes 2'-fluoro-5'-nitroacetophenone and hydrazine (B178648) hydrate (B1144303) in N,N-dimethylformamide (DMF). mdpi.com
The reaction starting from 2-amino-5-nitrotoluene involves its dissolution in glacial acetic acid, followed by the addition of sodium nitrite (B80452). The temperature is carefully maintained below 25°C during the diazotization step. The resulting product is purified by recrystallization from methanol (B129727) to yield pale yellow needles of 5-nitro-1H-indazole with a melting point of 208–209°C and a yield of 72–80%. orgsyn.org
Another documented procedure starts with 2-methyl-4-nitroaniline in acetic acid at 0°C, to which an aqueous solution of sodium nitrite is added dropwise. The reaction proceeds for 72 hours at room temperature, yielding 5-nitro-1H-indazole in quantitative yield. chemicalbook.com
A high-yield synthesis involves reacting 2'-fluoro-5'-nitroacetophenone with hydrazine hydrate in DMF at 23°C for two hours, which results in 3-methyl-5-nitro-1H-indazole in 98% yield. mdpi.com Similarly, reacting 2-fluoro-5-nitrobenzaldehyde (B1301997) with hydrazine hydrate under the same conditions produces 5-nitro-1H-indazole in 90% yield. mdpi.com
Table 1: Synthesis of 5-Nitro-1H-indazole and its Analogue
| Starting Material | Reagents | Solvent | Temperature | Time | Product | Yield | Reference |
|---|---|---|---|---|---|---|---|
| 2-amino-5-nitrotoluene | Sodium nitrite, Glacial acetic acid | Acetic acid, Water | < 25°C | 3 days | 5-Nitro-1H-indazole | 72-80% | orgsyn.org |
| 2-methyl-4-nitroaniline | Sodium nitrite, Acetic acid | Acetic acid, Water | 0°C to RT | 72 h | 5-Nitro-1H-indazole | Quantitative | chemicalbook.com |
| 2'-fluoro-5'-nitroacetophenone | Hydrazine hydrate | DMF | 23°C | 2 h | 3-Methyl-5-nitro-1H-indazole | 98% | mdpi.com |
This table is interactive. Users can sort and filter the data.
The primary intermediate in the synthesis of the title compound is 5-nitro-1H-indazole. google.com The synthetic sequence involves the protection of the indazole nitrogen with a Boc group, forming 1-Boc-5-nitro-1H-indazole. This intermediate is then subjected to bromination to yield the final product. An alternative pathway involves the direct bromination of 5-nitro-1H-indazole to form 3-bromo-5-nitro-1H-indazole, which is then protected with a Boc group. google.com
Precursor Synthesis of 5-Nitro-1H-indazole
Selective Functionalization Strategies
The synthesis of this compound relies on selective functionalization of the indazole ring. The introduction of the bromine atom at a specific position is a critical step that dictates the final structure of the molecule.
The regioselective bromination at the C3 position of the indazole ring is a key transformation. google.com The presence of the nitro group at the C5 position influences the electronic properties of the indazole ring, directing the electrophilic substitution of bromine to the C3 position. Protecting the N1 position with a Boc group can further enhance the regioselectivity of the bromination reaction. chim.it
An optimized method for the synthesis of 3-bromo-5-nitro-1H-indazole involves the direct bromination of 5-nitro-1H-indazole. google.com This process is carried out by dissolving 5-nitro-1H-indazole in DMF under a nitrogen atmosphere. The solution is cooled to -5°C, and a bromine solution is added dropwise. After the addition, the reaction is held at 0 to -5°C for one hour before being slowly warmed to 35-40°C and maintained for 11 hours. This procedure results in a high yield of 95%. google.com
Table 2: Optimized Bromination of 5-Nitro-1H-indazole
| Starting Material | Reagent | Solvent | Temperature | Time | Product | Yield | Reference |
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This table is interactive. Users can sort and filter the data.
Following the bromination, the introduction of the Boc protecting group at the N1 position would yield the final product, this compound.
Introduction of the N-Protecting Group at N1
Following the successful bromination at the C3 position, the next strategic step is the protection of the nitrogen atom at the N1 position of the indazole ring.
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for nitrogen atoms in heterocyclic compounds. Its installation on the N1 nitrogen of 3-bromo-5-nitro-1H-indazole is typically achieved by reacting the substrate with di-tert-butyl dicarbonate (B1257347) (Boc₂O).
The introduction of the Boc protecting group at the N1 position is a crucial strategic decision in the multi-step synthesis of complex molecules derived from the indazole core. The primary purpose of the Boc group is to prevent the N1 nitrogen from participating in subsequent reactions, thereby directing any further functionalization to other positions on the molecule. mdpi.comgoogle.com
Indazoles possess two nitrogen atoms (N1 and N2), and direct reactions on an unprotected indazole can often lead to a mixture of N1 and N2 substituted products, complicating purification and reducing the yield of the desired isomer. beilstein-journals.org By protecting the more reactive N1 position, subsequent chemical transformations can be carried out with high regioselectivity. chim.itresearchgate.net The Boc group is robust enough to withstand a variety of reaction conditions but can be removed cleanly under acidic conditions when it is no longer needed, a key feature of an effective protecting group. google.com
Multi-step Synthetic Sequences to Access this compound
The synthesis of the target compound is achieved through a logical, sequential process that first establishes the desired substitution on the carbon framework before protecting the heterocyclic nitrogen.
The most direct and efficient pathway to synthesize this compound involves a two-step sequence:
Bromination : The synthesis begins with 5-nitro-1H-indazole as the starting material. google.com This compound undergoes electrophilic bromination, typically using liquid bromine in DMF under a nitrogen atmosphere, to regioselectively introduce a bromine atom at the C3 position. google.com This yields the intermediate, 3-bromo-5-nitro-1H-indazole. scbt.comfishersci.se
Boc Protection : The resulting 3-bromo-5-nitro-1H-indazole is then subjected to a protection reaction. It is treated with di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of a base like DMAP. This step introduces the Boc group onto the N1 nitrogen, affording the final product, this compound. clearsynth.comhoffmanchemicals.com
This sequential approach ensures that the C3 position is functionalized before the N1 position is blocked, which is a common and effective strategy in the synthesis of substituted indazoles.
Purification Techniques for Intermediate and Final Products
The purity of both the intermediate, 3-bromo-5-nitro-1H-indazole, and the final product, this compound, is crucial for their use in subsequent synthetic steps. Various purification techniques are employed to achieve the desired level of purity.
For the intermediate, 3-bromo-5-nitro-1H-indazole, a purification process involving recrystallization is reported. google.com After the bromination reaction, the crude product is isolated by filtration and then purified by recrystallization from a mixed solvent system, such as water and alcohol. google.com This process effectively removes unreacted starting materials and by-products.
The final product, this compound, is typically purified using column chromatography. While specific details for this exact compound are not extensively published, methods for structurally similar compounds suggest that silica (B1680970) gel chromatography with a suitable eluent system, such as a mixture of ethyl acetate (B1210297) and hexane, would be an effective purification method. The choice of eluent composition is critical to ensure good separation of the desired product from any impurities.
Process Optimization and Scalability Considerations for Synthesis
The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of process optimization and scalability to ensure efficiency, safety, and cost-effectiveness.
For the bromination step, a patented process highlights several aspects conducive to industrial production. google.com The use of readily available and relatively inexpensive raw materials like 5-nitro-1H-indazole and bromine is advantageous. google.com The reaction conditions are described as mild, and the operation is simple and convenient, leading to a high yield of 95%, which is a significant factor for scalability. google.com The patent also specifies the mass-to-volume ratio of the starting material to the solvent, which is a key parameter for process control on a larger scale. google.com
Further optimization of the bromination reaction could involve exploring alternative brominating agents or solvent systems to potentially improve safety and reduce environmental impact. For the Boc protection step, optimizing the base, solvent, and reaction temperature can lead to higher yields and shorter reaction times. The use of flow chemistry is another avenue for process intensification, offering benefits such as improved heat and mass transfer, enhanced safety, and potential for continuous production, which are all highly desirable for large-scale manufacturing. researchgate.netresearchgate.net
The purification methods also need to be scalable. While column chromatography is effective at the lab scale, it can be costly and time-consuming for large quantities. Developing robust recrystallization protocols for the final product would be a more economical and scalable purification strategy. This would involve a systematic study of different solvent systems and crystallization conditions to achieve high purity and recovery.
Below is a table summarizing key parameters for the synthesis and purification of the intermediate, 3-bromo-5-nitro-1H-indazole, based on a patented industrial process. google.com
| Parameter | Value/Condition |
| Starting Material | 5-nitro-1H-indazole |
| Reagent | Bromine |
| Solvent | N,N-dimethylformamide (DMF) |
| Reaction Temperature | Cooled initially, then warmed |
| Yield | 95% |
| Purification Method | Recrystallization |
| Recrystallization Solvent | Water/Alcohol mixture |
This data provides a solid foundation for the development of a scalable and efficient manufacturing process for this important chemical intermediate.
Chemical Reactivity and Transformational Chemistry of 1 Boc 3 Bromo 5 Nitro 1h Indazole
Reactivity of the Bromine Atom at C3
The bromine atom at the C3 position of the indazole ring is amenable to displacement through both nucleophilic substitution and various metal-catalyzed cross-coupling reactions. The electron-deficient nature of the indazole ring, enhanced by the C5-nitro group, facilitates these transformations.
The C3-bromo substituent on the 5-nitro-1H-indazole scaffold can undergo nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing effect of the nitro group at the C5 position decreases the electron density of the aromatic system, making it more susceptible to attack by nucleophiles acsgcipr.org. This activation is crucial for the displacement of the bromide, which is a good leaving group.
A pertinent example of this reactivity is the substitution of a bromine atom on a related bromo-nitro-indazole derivative with an alkoxide. In a patented procedure, 6-bromo-3-nitro-1H-indazole was treated with sodium methoxide in N,N-dimethylformamide (DMF) at room temperature to yield 6-bromo-3-methoxy-1H-indazole nih.gov. Although this reaction occurs at the C3-nitro, C6-bromo positions, the principle of activating the ring for nucleophilic attack is analogous. For 1-Boc-3-bromo-5-nitro-1H-indazole, a similar reaction with a nucleophile like sodium methoxide would be expected to displace the C3-bromine to form the corresponding 3-methoxy derivative.
The general mechanism for such SNAr reactions involves the attack of the nucleophile on the electron-deficient carbon atom bearing the bromine, leading to the formation of a resonance-stabilized anionic intermediate, known as a Meisenheimer complex. The subsequent departure of the bromide ion restores the aromaticity of the indazole ring. The stability of this intermediate is enhanced by the delocalization of the negative charge onto the nitro group.
Table 1: Examples of Nucleophilic Substitution on Bromo-Nitro-Indazole Systems
| Starting Material | Nucleophile | Solvent | Conditions | Product | Yield | Reference |
| 6-bromo-3-nitro-1H-indazole | Sodium methoxide | DMF | Room temp, 16h | 6-bromo-3-methoxy-1H-indazole | Not specified | nih.gov |
The C3-bromo functionality serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental in medicinal chemistry for the synthesis of diverse libraries of indazole-based compounds.
The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming C-C bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. This reaction has been successfully applied to 3-bromoindazoles to introduce a variety of aryl and heteroaryl substituents at the C3 position organic-chemistry.orgresearchgate.net.
For this compound, a typical Suzuki-Miyaura coupling would involve its reaction with an aryl or heteroaryl boronic acid (or its corresponding boronate ester) in the presence of a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or a palladium(II) precatalyst with a suitable phosphine ligand, and a base like sodium or cesium carbonate. The reaction is typically carried out in a solvent mixture, often including an organic solvent like dioxane or DMF and water, and may be promoted by conventional heating or microwave irradiation researchgate.net. The N-Boc protecting group is generally stable under these conditions, although cleavage can occur with certain bases and prolonged reaction times researchgate.net. The presence of the nitro group can influence the electronic properties of the substrate but is generally well-tolerated in Suzuki-Miyaura couplings.
Table 2: Representative Conditions for Suzuki-Miyaura Coupling of 3-Bromoindazoles
| 3-Bromoindazole Substrate | Coupling Partner | Catalyst | Base | Solvent | Conditions | Product | Yield | Reference |
| 3-Bromo-5-nitro-1H-indazole | Phenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | 1,4-Dioxane/EtOH/H₂O | 140 °C, MW | 5-Nitro-3-phenyl-1H-indazole | 72% | researchgate.net |
| 3-Bromo-6-nitro-1H-indazole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | 1,4-Dioxane/EtOH/H₂O | 140 °C, MW | 3-(4-Methoxyphenyl)-6-nitro-1H-indazole | 78% | researchgate.net |
| 7-Bromo-4-sulfonamido-1H-indazole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/EtOH/H₂O | 120 °C, Sealed Tube | 7-(4-Methoxyphenyl)-4-sulfonamido-1H-indazole | 70% | organic-chemistry.org |
Beyond the Suzuki-Miyaura reaction, the C3-bromo group of this compound is a versatile precursor for other important transition metal-catalyzed transformations.
Sonogashira Coupling: This reaction enables the formation of a C(sp²)-C(sp) bond between the C3 position of the indazole and a terminal alkyne. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base askfilo.com. This methodology allows for the introduction of alkynyl moieties, which are valuable functional groups for further synthetic manipulations.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction facilitates the formation of C-N bonds between an aryl halide and an amine asianpubs.orgclockss.org. It represents a powerful tool for synthesizing 3-aminoindazole derivatives from this compound by coupling it with a wide range of primary or secondary amines. The choice of palladium precatalyst, phosphine ligand, and base is crucial for achieving high yields and broad substrate scope clockss.org.
Table 3: Examples of Other Cross-Coupling Reactions with 3-Bromoindazoles
| Reaction Type | 3-Bromoindazole Substrate | Coupling Partner | Catalyst System | Base | Solvent | Product Type | Reference |
| Sonogashira | 5-Bromo-3-iodo-1-tosyl-1H-indazole | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 3-Alkynyl-5-bromo-1-tosyl-1H-indazole | askfilo.com |
| Buchwald-Hartwig | Aryl Bromide | Amine | Pd(dba)₂ / Ligand | NaOtBu | Toluene | Aryl Amine | asianpubs.org |
Metal-Catalyzed Cross-Coupling Reactions
Reactivity of the Nitro Group at C5
The nitro group at the C5 position is a strong electron-withdrawing group that can be chemically transformed, most commonly through reduction to an amino group. This transformation is a key step in the synthesis of various biologically active indazole derivatives, as the resulting amino group can be further functionalized.
The reduction of the C5-nitro group to a primary amine is a common and synthetically important transformation. A variety of reducing agents can be employed for this purpose, with the choice of reagent often dictated by the need for chemoselectivity, especially the preservation of the C3-bromo substituent.
Common methods for the reduction of aromatic nitro groups that are often compatible with the presence of an aryl halide include:
Metal-acid systems: A classic method involves the use of metals like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) askfilo.com. These conditions are generally effective for nitro group reduction and are often chemoselective, leaving the C-Br bond intact.
Catalytic Hydrogenation: Hydrogenation over a metal catalyst such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) is a clean and efficient method. However, care must be taken as prolonged reaction times or harsh conditions can sometimes lead to hydrodehalogenation (loss of the bromine atom). The selectivity can often be controlled by careful selection of the catalyst, solvent, and reaction conditions rsc.org.
Sodium Dithionite (Na₂S₂O₄): This reagent is a mild and often chemoselective reducing agent for nitro groups in the presence of other reducible functionalities acsgcipr.orgorganic-chemistry.orgnih.gov. It is typically used in a mixture of solvents such as water and an organic co-solvent.
The successful reduction of the nitro group in this compound would yield 1-Boc-3-bromo-5-amino-1H-indazole, a versatile intermediate where the newly formed amino group can be acylated, alkylated, or diazotized for further diversification, while the C3-bromo group remains available for cross-coupling reactions.
Table 4: Common Reagents for Chemoselective Nitro Group Reduction
| Reducing Agent | Typical Conditions | Chemoselectivity Notes |
| Fe / HCl | Aqueous ethanol, reflux | Generally good for preserving aryl halides. |
| SnCl₂·2H₂O | Ethanol or Ethyl acetate (B1210297), reflux | Effective, but can sometimes lead to side reactions with alcoholic solvents. |
| Catalytic Hydrogenation (H₂, Pd/C) | Methanol (B129727) or Ethanol, room temp, atmospheric pressure | Highly efficient, but risk of hydrodehalogenation needs to be managed. |
| Sodium Dithionite (Na₂S₂O₄) | Aqueous/organic solvent mixture | Mild conditions, good functional group tolerance. acsgcipr.orgnih.gov |
Influence of the Electron-Withdrawing Nitro Group on Ring Reactivity
The nitro group at the C5 position is a powerful electron-withdrawing group that significantly modulates the electronic properties and reactivity of the entire indazole scaffold. Its influence extends to both the benzene and pyrazole portions of the molecule.
Detailed Research Findings: The primary impact of the C5-nitro group is the deactivation of the benzene ring towards electrophilic aromatic substitution. Conversely, it activates the ring for nucleophilic aromatic substitution, although reactions at this position are less common than transformations of the existing bromo and nitro functionalities.
A more synthetically relevant consequence is its electronic influence on reactions at other positions. For instance, in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the C3-bromo position is the reactive site. The electron-withdrawing nature of the nitro group can influence the oxidative addition step at the palladium center, affecting reaction kinetics. Studies on the Suzuki cross-coupling of 5-bromoindazoles have shown that such substrates are viable partners, indicating that the C3-Br bond remains sufficiently reactive for these transformations even with the deactivating nitro group on the benzene ring. iucr.org Furthermore, the nitro group increases the acidity of the N1-H proton of the indazole core (once the Boc group is removed), which has significant implications for N-alkylation reactions.
Chemistry of the Boc Protecting Group at N1
The tert-butyloxycarbonyl (Boc) group at the N1 position serves as a crucial protecting group, enabling selective reactions at other sites of the molecule. Its removal is a key step in many synthetic sequences, unmasking the N1 position for further functionalization.
Deprotection Strategies and Conditions
The removal of the Boc group is typically achieved under acidic conditions, leveraging the acid-lability of the tert-butyl carbamate.
Detailed Research Findings: The most common method for Boc deprotection is treatment with a strong acid, such as trifluoroacetic acid (TFA), in an inert solvent like dichloromethane (B109758) (DCM). wikipedia.org This reaction is usually rapid, often completing within 1-2 hours at room temperature. An alternative is the use of hydrochloric acid (HCl) in a solvent such as 1,4-dioxane or ethyl acetate. wikipedia.org While acidic deprotection is standard, it has been observed that the N-Boc group on indazoles can also be unstable under certain basic conditions used in cross-coupling reactions, leading to in situ deprotection. testbook.com Milder, non-acidic methods using reagents like oxalyl chloride in methanol have also been developed, which may be advantageous for substrates sensitive to strong acids. wikipedia.org
Table 3: Selected Boc Deprotection Strategies
| Reagent | Solvent | Conditions | Notes |
|---|---|---|---|
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature, 1-2 h | Standard, highly effective method. Volatile reagents are easily removed. |
| Hydrochloric Acid (HCl) | 1,4-Dioxane or Ethyl Acetate (EtOAc) | Room Temperature, 1-4 h | Provides the product as an HCl salt, which can be advantageous for purification. |
| Oxalyl Chloride | Methanol (MeOH) | Room Temperature, 1-4 h | A mild, non-standard alternative to strong acids. wikipedia.org |
| Basic Conditions (e.g., K2CO3) | Dimethoxyethane (DME)/H2O | Elevated Temperature (e.g., 80 °C) | Cleavage can occur as a side reaction during Suzuki-Miyaura coupling. testbook.com |
Impact of Boc Deprotection on Indazole Core Reactivity and Selectivity
Removal of the Boc group reveals the N1-H of the pyrazole ring, fundamentally altering the reactivity of the indazole core. The deprotected indazole can act as a nucleophile, enabling a new set of transformations, most notably N-alkylation and N-arylation.
Detailed Research Findings: The deprotected 3-bromo-5-nitro-1H-indazole exists in tautomeric forms, and its reaction with electrophiles, such as alkyl halides, can lead to a mixture of N1 and N2 substituted products. The regioselectivity of this alkylation is highly dependent on the reaction conditions (base and solvent) and the electronic nature of the substituents on the indazole ring. researchgate.netjrfglobal.com For indazoles bearing an electron-withdrawing group like the C5-nitro group, the use of a strong, non-coordinating base like sodium hydride (NaH) in a polar aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) typically favors alkylation at the N1 position. researchgate.net This is often considered the thermodynamically favored product. In contrast, different conditions might favor the N2 isomer. The ability to control this regioselectivity is crucial for the synthesis of specific indazole-based compounds.
Regioselectivity and Chemoselectivity in Derived Transformations
The synthetic value of this compound is fully realized in the selective transformations it can undergo. Both regioselectivity (where a reaction occurs) and chemoselectivity (which functional group reacts) are critical considerations.
Detailed Research Findings:
Chemoselectivity: High chemoselectivity can be achieved in the transformations of this molecule. For example, the nitro group can be selectively reduced to an amine using chemical reducing agents like SnCl2 or Fe/NH4Cl without affecting the C3-Br bond or the N1-Boc group. Conversely, Suzuki-Miyaura cross-coupling can be performed selectively at the C3-Br position. The conditions for this reaction (palladium catalyst, base, solvent) can be chosen to leave the nitro and Boc groups intact, although, as noted, some basic conditions can lead to Boc cleavage. iucr.orgtestbook.com
Regioselectivity: The primary example of regioselectivity arises after the Boc group is removed. The subsequent N-alkylation of the resulting 3-bromo-5-nitro-1H-indazole presents a challenge of N1 versus N2 selectivity. Research has shown that steric and electronic effects play a significant role. researchgate.netjrfglobal.com Electron-withdrawing groups, such as the C5-nitro group, generally favor the formation of the N1-alkylated product under thermodynamic control, particularly with bases like NaH in THF. researchgate.net This regiochemical outcome is a key factor in designing synthetic routes based on the indazole scaffold.
Applications in Advanced Organic Synthesis
Role as a Versatile Synthetic Intermediate for Complex Molecules
1-Boc-3-bromo-5-nitro-1H-indazole serves as a pivotal intermediate in the multi-step synthesis of complex organic molecules, particularly those with pharmaceutical applications. The indazole core is a recognized pharmacophore present in numerous biologically active compounds, including kinase inhibitors used in cancer therapy. nih.govucsf.edu
The bromo substituent at the C3 position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the introduction of a wide array of aryl and heteroaryl groups at this position, a common strategy in the development of kinase inhibitors. The subsequent removal of the Boc protecting group under mild acidic conditions provides further opportunities for functionalization at the N1 position of the indazole ring.
Construction of Advanced Heterocyclic Compounds
The reactivity of this compound facilitates the construction of more complex, fused heterocyclic systems. The bromo group can participate in various carbon-carbon and carbon-heteroatom bond-forming reactions, enabling the annulation of additional rings onto the indazole framework.
For instance, through sequential cross-coupling and cyclization reactions, it is possible to build intricate polycyclic structures. The nitro group can also be a precursor for further heterocyclic ring formation. For example, its reduction to an amino group provides a handle for condensation reactions to form fused imidazole, pyrazine, or other heterocyclic rings, leading to novel molecular scaffolds with potential biological activities. The synthesis of new heterocyclic systems from 3-chloro-6-nitro-1H-indazole has been demonstrated through 1,3-dipolar cycloaddition reactions, a strategy that could be applicable to its bromo- and Boc-protected counterpart. nih.gov
Synthesis of Natural Product Analogues
While indazole derivatives are relatively rare in nature, the structural motif is found in some alkaloids. researchgate.net More significantly, the indazole scaffold is a key component in many synthetic compounds designed to mimic the structure and function of natural products or to serve as probes for biological systems. The versatility of this compound makes it an ideal starting material for creating analogues of biologically active natural products.
By strategically modifying the indazole core through reactions at the C3 and C5 positions, chemists can generate libraries of compounds that can be screened for various biological activities. For example, the synthesis of analogues of kinase inhibitors often involves the modification of the core heterocyclic structure to improve potency, selectivity, and pharmacokinetic properties.
Development of Polyfunctionalized Indazole Derivatives
The development of polyfunctionalized indazole derivatives is crucial for drug discovery and materials science. chemimpex.com this compound is an excellent precursor for this purpose, allowing for the sequential and regioselective introduction of various functional groups.
The differential reactivity of the bromo and nitro groups allows for a stepwise functionalization approach. For instance, a Suzuki or Sonogashira coupling can be performed at the C3 position, followed by the reduction of the nitro group at the C5 position to an amine. This newly formed amino group can then be further derivatized through acylation, alkylation, or diazotization reactions, leading to a diverse array of 3,5-disubstituted indazoles. A patent for the synthesis of 3-bromo-5-nitro-1H-indazole highlights its role as a key intermediate. google.com
Exploration in Medicinal Chemistry and Biological Sciences
Building Block for Potential Drug Candidates
The true value of 1-Boc-3-bromo-5-nitro-1H-indazole lies in its utility as a foundational element for constructing more complex molecules with tailored biological activities. The bromine atom at the C3 position is particularly amenable to various cross-coupling reactions, allowing for the introduction of a wide array of substituents, while the nitro group at the C5 position can be reduced to an amine, opening up another avenue for derivatization.
The indazole core is a well-established "privileged scaffold" in the design of kinase inhibitors, which are a critical class of drugs, particularly in oncology. rsc.org Kinases are enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many cancers. ed.ac.uk The 1H-indazole-3-amine structure, in particular, has been identified as an effective "hinge-binding" fragment, capable of interacting with the ATP-binding site of tyrosine kinases. rsc.org This makes derivatives of this compound attractive candidates for kinase inhibitor development. For instance, the introduction of various aryl groups at the 5-position through Suzuki coupling can lead to the exploration of interactions with different kinase targets. nih.gov
Beyond kinases, scaffolds derived from this compound have been explored as inhibitors of other enzymes. For example, a series of 3-alkoxy- and 3-hydroxy-1-[ω-(dialkylamino)alkyl]-5-nitroindazoles have been synthesized and evaluated for their biological properties. researchgate.net The synthesis of these compounds often involves the initial alkylation of a 5-nitroindazole (B105863) core, followed by further modifications. researchgate.net The resulting derivatives have shown activity against various enzymes and cellular processes, highlighting the versatility of the 5-nitroindazole scaffold in generating compounds that can modulate diverse biological targets. researchgate.net
The development of potent and selective drug candidates relies heavily on understanding the structure-activity relationship (SAR) – how the chemical structure of a molecule relates to its biological activity. For derivatives of 5-nitroindazole, SAR studies have revealed key insights. For example, in a series of 3-alkoxy- and 3-hydroxy-1-[ω-(dialkylamino)alkyl]-5-nitroindazoles, the nature of the substituent at the 1-position and the alkoxy or hydroxy group at the 3-position significantly influences their biological activity. researchgate.net Quantitative Structure-Activity Relationship (QSAR) studies on these compounds have helped to create predictive models for their antiprotozoal activity. researchgate.net These studies are crucial for the rational design of more effective and less toxic therapeutic agents.
Investigation of Biological Activities of Derived Indazole Scaffolds
The diverse chemical space accessible from this compound has enabled the discovery of derivatives with a range of promising biological activities, from anticancer to antimicrobial effects.
The 5-nitroindazole scaffold is a key feature in a number of compounds with demonstrated anticancer activity. Derivatives have been shown to inhibit the growth of various cancer cell lines. For example, certain 3-alkoxy- and 3-hydroxy-1-[ω-(dialkylamino)alkyl]-5-nitroindazoles have exhibited moderate antineoplastic activity against TK-10 (renal adenocarcinoma) and HT-29 (colon adenocarcinoma) cell lines. researchgate.net Furthermore, 3-amino-5-nitroindazole itself has been described as an anticancer agent that can inhibit the growth of cancer cells by interfering with DNA synthesis and repair. biosynth.com
Table 1: Anticancer Activity of Selected 5-Nitroindazole Derivatives
| Compound | Cell Line | Activity |
|---|---|---|
| 3-alkoxy-1-[ω-(dialkylamino)alkyl]-5-nitroindazoles | TK-10 | Moderate antineoplastic activity |
| 3-alkoxy-1-[ω-(dialkylamino)alkyl]-5-nitroindazoles | HT-29 | Moderate antineoplastic activity |
| 3-amino-5-nitroindazole | Human squamous cell carcinoma | Inhibits cell growth |
Data sourced from multiple studies. researchgate.netbiosynth.com
In addition to their anticancer potential, derivatives of 5-nitroindazole have shown significant promise as antimicrobial agents. The nitro group is a common feature in many antiprotozoal drugs. researchgate.net A number of synthesized 3-alkoxy- and 3-hydroxy-1-[ω-(dialkylamino)alkyl]-5-nitroindazoles have demonstrated remarkable activity against the protozoan parasite Trichomonas vaginalis. researchgate.net Several compounds in this series also exhibited interesting activity against Trypanosoma cruzi, the causative agent of Chagas disease. researchgate.net Furthermore, derivatives of 3-alkoxy-1-benzyl-5-nitroindazoles have shown potent and selective inhibitory activity against various species of Leishmania, the parasites responsible for leishmaniasis. mdpi.com
Table 2: Antimicrobial Activity of Selected 5-Nitroindazole Derivatives
| Compound | Target Organism | Activity |
|---|---|---|
| 3-alkoxy-1-[ω-(dialkylamino)alkyl]-5-nitroindazoles | Trichomonas vaginalis | Remarkable trichomonacidal activity at 10 µg/mL |
| 3-alkoxy-1-[ω-(dialkylamino)alkyl]-5-nitroindazoles | Trypanosoma cruzi | Interesting antichagasic activity |
| 3-alkoxy-1-benzyl-5-nitroindazoles | Leishmania amazonensis | IC50 = 0.43–5.6 µM |
| 3-alkoxy-1-benzyl-5-nitroindazoles | Leishmania infantum | IC50 = 1.2–3.8 µM |
| 3-alkoxy-1-benzyl-5-nitroindazoles | Leishmania mexicana | IC50 = 1–2.2 µM |
Data sourced from multiple studies. researchgate.netmdpi.com
Anti-inflammatory Effects
The indazole scaffold is a well-established pharmacophore in the development of anti-inflammatory agents. researchgate.net Derivatives of indazole are known to exhibit potent anti-inflammatory properties, often through the inhibition of key enzymes in the inflammatory cascade. While specific studies on the anti-inflammatory effects of this compound are not extensively documented in publicly available research, the inherent properties of the indazole nucleus suggest a potential for such activity. The anti-inflammatory actions of some indazole derivatives have been attributed to their ability to modulate the production of pro-inflammatory cytokines and other mediators of inflammation.
Antiprotozoal Activity against Parasitic Species (e.g., Leishmania)
A more defined area of investigation for compounds related to this compound is in the realm of antiprotozoal agents, particularly against parasitic species such as Leishmania. Research has demonstrated that 5-nitroindazole derivatives can exhibit significant in vitro activity against both the promastigote and amastigote forms of Leishmania. These findings suggest that the 5-nitro substituent is a critical feature for antileishmanial action. Although direct testing of this compound is not reported, its structural similarity to active 5-nitroindazoles makes it a compound of interest for further investigation in this area.
Studies on Mechanism of Action of Indazole Derivatives
The biological activity of indazole derivatives is intrinsically linked to their interaction with specific molecular targets. Understanding these mechanisms is crucial for the rational design of new therapeutic agents.
Binding Affinity and Specificity to Biological Targets
Indazole derivatives have been identified as potent inhibitors of a variety of protein kinases, which are crucial regulators of cellular processes. mdpi.com The indazole ring system can act as a scaffold that presents substituents in a specific orientation to interact with the ATP-binding site of kinases. The specificity of these interactions is highly dependent on the nature and position of the substituents on the indazole core. While the specific binding targets of this compound have not been elucidated, its core structure suggests potential kinase inhibitory activity.
Contribution of Substituents (Bromine, Nitro, Indazole Core) to Biological Activity
The biological profile of this compound is a composite of the contributions from its distinct chemical moieties.
Indazole Core: The bicyclic structure of the indazole ring provides a rigid framework that is amenable to substitution at various positions, allowing for the fine-tuning of its biological activity. researchgate.net It is a recognized "privileged scaffold" in medicinal chemistry due to its ability to bind to multiple biological targets.
Nitro Group: The presence of a nitro group, particularly at the 5-position of the indazole ring, is strongly associated with antimicrobial and antiprotozoal activities. The mechanism often involves the enzymatic reduction of the nitro group within the target organism, leading to the formation of cytotoxic reactive nitrogen species that can damage cellular components such as DNA and proteins.
Bromine Atom: The bromine atom at the 3-position can influence the compound's electronic properties and lipophilicity, which in turn can affect its membrane permeability and binding affinity to target proteins. Halogenation is a common strategy in medicinal chemistry to enhance the potency and modulate the pharmacokinetic properties of a drug candidate.
Structural Characterization and Theoretical Studies of Indazole Derivatives
Spectroscopic Methods for Molecular Structure Elucidation
The initial and most fundamental step in characterizing any new chemical entity is the elucidation of its molecular structure. Spectroscopic techniques are indispensable tools in this endeavor, providing detailed information about the connectivity of atoms and the nature of chemical bonds. For indazole derivatives, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry (MS) is routinely employed.
NMR spectroscopy (¹H and ¹³C) is arguably the most powerful of these methods. In the case of a compound like 1-Boc-3-bromo-5-nitro-1H-indazole, ¹H NMR would reveal the number of distinct protons, their chemical environment, and their proximity to one another through spin-spin coupling. The signals corresponding to the aromatic protons on the indazole ring would provide crucial information about the substitution pattern. The presence of the tert-butoxycarbonyl (Boc) protecting group would be confirmed by a characteristic singlet integrating to nine protons in the upfield region of the spectrum. clearsynth.com Similarly, ¹³C NMR spectroscopy would identify all the unique carbon atoms in the molecule, including those in the indazole core, the nitro group-bearing carbon, the bromine-substituted carbon, and the carbons of the Boc group.
IR spectroscopy provides valuable information about the functional groups present in the molecule. For an indazole derivative containing a nitro group, characteristic strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the N-O bonds would be expected. The carbonyl group of the Boc protecting group would also exhibit a strong absorption band. nih.gov
Mass spectrometry determines the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS). beilstein-journals.org The fragmentation pattern observed in the mass spectrum can further corroborate the proposed structure.
| Spectroscopic Technique | Information Obtained for Indazole Derivatives |
| ¹H NMR | Number and chemical environment of protons, substitution patterns on the indazole ring, presence of protecting groups. |
| ¹³C NMR | Number and types of carbon atoms, confirmation of the carbon skeleton. |
| IR Spectroscopy | Presence of functional groups such as nitro (NO₂), carbonyl (C=O), and N-H bonds. |
| Mass Spectrometry (MS) | Molecular weight and elemental composition (HRMS), structural fragments. |
X-ray Crystallography of Related Indazole Derivatives
While spectroscopic methods provide information about the connectivity of atoms, X-ray crystallography offers a definitive and highly detailed three-dimensional picture of the molecule as it exists in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and torsional angles, providing unparalleled insight into the molecule's conformation and the nature of its intermolecular interactions. Although a crystal structure for this compound is not publicly available, analysis of closely related bromo-nitro-indazole derivatives provides valuable transferable insights.
Analysis of Molecular Planarity and Conformation
Studies on compounds like 3-bromo-6-nitro-1-(prop-2-yn-yl)-1H-indazole have shown that the indazole fused-ring system is nearly planar. nih.govresearchgate.net In this specific example, the root-mean-square deviation of the atoms from the mean plane of the ring system is a mere 0.008 Å. nih.govresearchgate.net Furthermore, the nitro group substituent is often found to be nearly coplanar with the fused ring, with a dihedral angle of only a few degrees. nih.govresearchgate.net This planarity is a common feature of aromatic and heteroaromatic systems, arising from the delocalization of π-electrons across the ring. The conformation of substituents, such as the Boc group in the target molecule, would also be precisely determined, revealing any steric hindrance or preferred spatial arrangements.
Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
| Crystallographic Parameter | Significance for Indazole Derivatives | Example from Related Structures |
| Molecular Planarity | Indicates the degree of aromaticity and π-electron delocalization. | The indazole fused-ring system is nearly planar. nih.govresearchgate.net |
| Conformation | Describes the spatial arrangement of atoms and substituents. | The nitro group is nearly coplanar with the indazole ring. nih.govresearchgate.net |
| Hydrogen Bonding | Dictates molecular packing and can be important for receptor binding. | Weak C-H···O hydrogen bonds are observed. nih.govresearchgate.net |
| π-π Stacking | Contributes to crystal packing and ligand-receptor interactions. | π-π stacking interactions between indazole rings are present. researchgate.net |
Computational Chemistry Approaches for Reactivity and Interaction Prediction
In recent years, computational chemistry has emerged as a powerful partner to experimental techniques in the study of molecular systems. Theoretical calculations can provide insights into aspects of molecular behavior that are difficult or impossible to observe directly. For indazole derivatives, computational methods are employed to understand their reactivity, predict their electronic properties, and model their interactions with biological macromolecules.
Quantum Chemical Calculations for Reaction Mechanisms
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be used to model the course of chemical reactions involving indazole derivatives. nih.gov These calculations can determine the energies of reactants, products, and transition states, allowing for the elucidation of reaction mechanisms and the prediction of reaction outcomes. For instance, DFT calculations can help to understand the regioselectivity of substitution reactions on the indazole ring, explaining why a particular position is more or less reactive. The calculated Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can provide insights into the molecule's electronic properties and its propensity to participate in various reactions. nih.gov
Molecular Modeling for Ligand-Receptor Interactions
Molecular modeling, particularly molecular docking, is a cornerstone of modern drug discovery. nih.gov This technique computationally predicts the preferred orientation of a ligand (in this case, an indazole derivative) when bound to a protein target. nih.gov By evaluating the binding energies of different indazole derivatives with a specific receptor, researchers can prioritize the synthesis of compounds that are most likely to be potent inhibitors or activators. researchgate.netnih.gov These models can visualize the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex, providing a rational basis for the design of new and more effective drugs. acs.org For example, molecular docking studies have been used to understand the binding of indazole-based inhibitors to enzymes like acetylcholinesterase and butyrylcholinesterase, which are relevant targets for Alzheimer's disease. nih.gov
| Computational Method | Application to Indazole Derivatives | Insights Gained |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, calculation of electronic properties. | Understanding of reactivity, prediction of HOMO-LUMO energy gaps. nih.gov |
| Molecular Docking | Prediction of ligand binding modes and affinities to biological targets. | Identification of key intermolecular interactions, prioritization of drug candidates. nih.govresearchgate.netnih.gov |
Future Perspectives and Emerging Research Directions
Exploration of Novel Synthetic Pathways and Transformations
The utility of 1-Boc-3-bromo-5-nitro-1H-indazole is intrinsically linked to the chemical transformations it can undergo. Future research will likely focus on expanding its synthetic repertoire, particularly through metal-catalyzed cross-coupling reactions. The C3-bromo position is an ideal handle for introducing a wide array of molecular fragments, enabling the construction of diverse compound libraries.
Key areas of exploration include:
Palladium-catalyzed reactions: Suzuki, Stille, Heck, and Sonogashira couplings are expected to be extensively used to form new carbon-carbon and carbon-heteroatom bonds at the C3 position. These reactions allow for the introduction of aryl, heteroaryl, alkyl, and alkynyl groups, which are crucial for tuning the electronic and steric properties of the final molecules.
Copper-catalyzed reactions: Ullmann-type couplings and Chan-Lam cross-couplings offer pathways to form C-N, C-O, and C-S bonds, enabling the synthesis of novel 3-amino, 3-ether, and 3-thioether indazole derivatives.
Transformations of the nitro group: The C5-nitro group is another key functional handle. Its reduction to an amine group provides a site for further derivatization, such as amidation or sulfonylation, opening up another dimension for structural diversification. This transformation is critical for creating derivatives that can interact with different biological targets.
These transformations underscore the role of this compound as a versatile scaffold for generating libraries of compounds with high structural diversity.
| Reaction Type | Reactive Site | Potential Reagent/Catalyst | Resulting Functional Group | Significance |
|---|---|---|---|---|
| Suzuki Coupling | C3-Br | Aryl/heteroaryl boronic acid, Pd catalyst | C3-Aryl/Heteroaryl | Introduction of diverse aromatic systems for SAR studies. |
| Sonogashira Coupling | C3-Br | Terminal alkyne, Pd/Cu catalyst | C3-Alkynyl | Creation of rigid linkers or precursors for click chemistry. |
| Buchwald-Hartwig Amination | C3-Br | Amine, Pd catalyst | C3-Amino | Synthesis of key intermediates for kinase inhibitors. |
| Nitro Group Reduction | C5-NO2 | H2/Pd, SnCl2, or Fe/HCl | C5-NH2 | Provides a new site for derivatization (e.g., amides). |
Discovery of New Biological Targets and Therapeutic Applications
The indazole core is a privileged structure in medicinal chemistry, found in numerous compounds with a wide range of biological activities. nih.gov Derivatives of this compound are expected to be instrumental in the discovery of new therapeutic agents. The indazole scaffold is of significant pharmacological importance, forming the basis for many compounds with potential anticancer and anti-inflammatory properties, as well as applications in treating neurodegeneration and disorders involving protein kinases. nih.gov
Future research is anticipated to target:
Protein Kinase Inhibitors: Many indazole derivatives are known to inhibit protein kinases, which are crucial targets in oncology. By modifying the C3 and C5 positions of the indazole ring, researchers can design selective inhibitors for kinases such as Bcr-Abl, FGFRs, and ALK. nih.gov
Neurodegenerative Diseases: The structural features of indazoles make them suitable candidates for targeting pathways involved in diseases like Alzheimer's and Parkinson's.
Anti-infective Agents: The 5-nitroindazole (B105863) motif, in particular, has been explored for its activity against various pathogens. Derivatives have been evaluated as promising agents against Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.govmdpi.com
Estrogen Receptor Degraders: Certain 1H-indazole derivatives have been identified as potent and orally bioavailable selective estrogen receptor degraders (SERDs), showing activity in breast cancer models. nih.gov
The ability to generate large, diverse libraries from this compound will be critical in screening for activity against these and other emerging biological targets.
| Therapeutic Area | Biological Target Class | Specific Examples | Reference |
|---|---|---|---|
| Oncology | Protein Kinases | Bcr-Abl, FGFR1-3, ALK, VEGFR-2 | nih.govchim.it |
| Oncology | Hormone Receptors | Estrogen Receptor-α (ER-α) | nih.gov |
| Infectious Diseases | Parasitic Organisms | Trypanosoma cruzi | nih.govmdpi.com |
| Inflammatory Diseases | Enzymes / Receptors | Not specified | nih.gov |
| Neurological Disorders | Various | Not specified | nih.gov |
Integration into High-Throughput Screening and Drug Discovery Pipelines
The structural attributes of this compound make it an ideal building block for constructing compound libraries for high-throughput screening (HTS). HTS allows for the rapid testing of thousands of chemical compounds to identify "hits" that modulate a specific biological pathway.
Future directions in this area include:
Combinatorial Chemistry: The Boc-protected nitrogen and the C3-bromo group are perfectly suited for automated parallel synthesis and combinatorial chemistry, enabling the rapid generation of large libraries of related indazoles.
Fragment-Based Drug Discovery (FBDD): The core indazole scaffold can be used as a starting fragment, which can then be elaborated into more potent lead compounds based on initial screening hits.
Computational and Virtual Screening: As computational power increases, high-throughput virtual screening will be used to screen vast digital libraries of potential indazole derivatives against modeled biological targets, prioritizing the synthesis of the most promising candidates. nih.gov This in silico approach can significantly accelerate the drug discovery process and reduce costs.
By integrating this versatile building block into modern drug discovery workflows, researchers can more efficiently explore the vast chemical space around the indazole scaffold to identify novel lead compounds.
Advancements in Green Chemistry Methodologies for Indazole Synthesis
The principles of green chemistry are becoming increasingly important in pharmaceutical manufacturing to reduce environmental impact and improve safety and efficiency. Future research will focus on developing more sustainable methods for the synthesis of this compound and its precursors.
Emerging areas of focus include:
Catalytic Approaches: The use of transition-metal catalysts, as well as acid-base catalysts, has already led to significant advances in the efficiency and selectivity of indazole synthesis. benthamdirect.comingentaconnect.com Future work will likely involve discovering more benign and recyclable catalysts.
Eco-Friendly Solvents: Research is moving towards the use of greener solvents, such as polyethylene glycol (PEG), or even solvent-free conditions to reduce volatile organic compound (VOC) emissions. organic-chemistry.org
Energy Efficiency: Methods like microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating. benthamdirect.com
Atom Economy: Developing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste, is a central goal of green chemistry. One-pot, multi-component reactions are a promising strategy in this regard. organic-chemistry.orgresearchgate.net
Applying these green methodologies to the production of functionalized indazoles will not only make the synthesis more environmentally friendly but can also lead to higher yields and lower costs, making these valuable compounds more accessible for research and development. samipubco.com
Q & A
Q. What are the key synthetic routes for 1-Boc-3-bromo-5-nitro-1H-indazole, and how are intermediates purified?
- Methodological Answer : Synthesis typically involves sequential functionalization of the indazole core. For example:
Friedel-Crafts acylation to introduce substituents (e.g., using AlCl₃ as a catalyst in dichlorobenzene) .
Nitro group introduction via nitration or substitution reactions under controlled conditions.
Boc protection of the indazole nitrogen using di-tert-butyl dicarbonate (Boc₂O) in anhydrous solvents like THF or DMF .
- Purification : Column chromatography (e.g., EtOAc/hexane 3:7) and recrystallization (ethanol or methanol) are standard for isolating intermediates .
Q. How can column chromatography conditions be optimized for nitro-substituted indazoles?
- Methodological Answer :
- Use silica gel with a medium-polarity eluent system (e.g., EtOAc/hexane gradient) to resolve nitro and bromo substituents. Adjust ratios based on TLC Rf values (e.g., 0.3–0.5 for target compounds).
- Pre-adsorption of crude material onto silica improves separation efficiency .
Advanced Research Questions
Q. How do crystallographic data discrepancies arise during refinement of halogenated indazoles, and how are they resolved?
- Methodological Answer :
- Common Issues : Anisotropic displacement parameter mismatches, especially with heavy atoms (Br, Cl). Hydrogen atom placement errors due to low-resolution data.
- Resolution : Use SHELXL for refinement:
Treat H atoms as riding with C–H = 0.93–0.97 Å.
Apply constraints for disordered regions (e.g., allyl or nitro groups) .
Validate using WinGX/ORTEP for graphical analysis of thermal ellipsoids .
Q. What mechanistic insights govern the regioselectivity of bromine and nitro substitutions in indazoles?
- Methodological Answer :
- Electrophilic Aromatic Substitution (EAS) : Nitro groups direct bromination to meta positions due to their strong deactivating, meta-directing effects.
- Experimental Validation :
Perform kinetic studies using HNO₃/H₂SO₄ for nitration and Br₂/FeBr₃ for bromination.
Analyze regioselectivity via LC-MS or X-ray crystallography .
- Computational Support : DFT calculations (e.g., Gaussian) to map electron density and predict substitution sites.
Q. How do bromo and nitro substituents influence bioactivity in indazole derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) :
Bromo : Enhances lipophilicity and halogen bonding with target proteins (e.g., kinases or enzymes).
Nitro : Acts as an electron-withdrawing group, modulating redox potential and binding affinity.
- Assays :
- α-Glucosidase Inhibition : Test IC₅₀ values using p-nitrophenyl glucopyranoside as substrate .
- Antioxidant Activity : DPPH radical scavenging assays to evaluate nitro’s redox activity .
Data Contradiction Analysis
Q. How to reconcile conflicting crystallographic and spectroscopic data for this compound derivatives?
- Methodological Answer :
Cross-Validation : Compare X-ray bond lengths/angles with DFT-optimized geometries.
NMR Analysis : Use 2D techniques (HSQC, HMBC) to resolve signal overlap from nitro and Boc groups.
Thermogravimetric Analysis (TGA) : Check for solvent retention in crystals, which may distort XRD data .
Tables for Key Data
Q. Table 1: Synthetic Conditions for Key Intermediates
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
